molecular formula C2H5F2P B14118725 Difluoroethylphosphine CAS No. 430-78-4

Difluoroethylphosphine

Cat. No.: B14118725
CAS No.: 430-78-4
M. Wt: 98.03 g/mol
InChI Key: DUCRUCROZRWMSA-UHFFFAOYSA-N
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Description

Difluoroethylphosphine is an organophosphorus compound characterized by the presence of two fluorine atoms attached to an ethyl group, which is bonded to a phosphorus atom. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Difluoroethylphosphine can be synthesized through several methods. One common approach involves the reaction of difluoroethyl halides with phosphines under controlled conditions. For instance, the reaction of difluoroethyl bromide with triphenylphosphine in the presence of a base can yield this compound . The reaction typically occurs at ambient temperature and may require a solvent such as tetrahydrofuran (THF) to facilitate the process.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Difluoroethylphosphine undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form this compound oxide.

    Reduction: Reduction reactions can convert this compound to its corresponding phosphine hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the difluoroethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.

Major Products Formed:

Mechanism of Action

The mechanism by which difluoroethylphosphine exerts its effects is primarily through its ability to act as a ligand, forming complexes with transition metals. These complexes can facilitate various catalytic reactions by stabilizing reactive intermediates and lowering activation energies. The molecular targets and pathways involved include coordination to metal centers and participation in electron transfer processes .

Comparison with Similar Compounds

Uniqueness: Difluoroethylphosphine is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. The fluorine atoms increase the compound’s stability and influence its behavior in catalytic processes, making it a valuable ligand in various chemical reactions .

Properties

CAS No.

430-78-4

Molecular Formula

C2H5F2P

Molecular Weight

98.03 g/mol

IUPAC Name

ethyl(difluoro)phosphane

InChI

InChI=1S/C2H5F2P/c1-2-5(3)4/h2H2,1H3

InChI Key

DUCRUCROZRWMSA-UHFFFAOYSA-N

Canonical SMILES

CCP(F)F

Origin of Product

United States

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